3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(2-Methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Position 3: A 2-methoxyphenyl group, introducing steric bulk and electron-donating properties.
- Positions 2 and 5: Methyl groups, contributing to hydrophobicity and structural stability.
- Amine substituent: A branched 3-methylbutyl (isopentyl) chain, influencing solubility and metabolic stability.
This compound belongs to a class of molecules investigated for antimicrobial and anti-tubercular activities, particularly targeting mycobacterial ATP synthase . Its design aligns with structure–activity relationship (SAR) principles observed in pyrazolo[1,5-a]pyrimidines, where substituents modulate potency, selectivity, and pharmacokinetics.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-13(2)10-11-21-18-12-14(3)22-20-19(15(4)23-24(18)20)16-8-6-7-9-17(16)25-5/h6-9,12-13,21H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXQEXVDMNDLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold have been reported as inhibitors of cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
Related compounds with the pyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit cdk2, thereby affecting cell cycle progression.
Biological Activity
The compound 3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is part of a class of pyrazolo[1,5-a]pyrimidines that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 258.36 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for various pharmacological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine show promising anticancer properties. For instance, a library of synthesized compounds was tested against MDA-MB-231 (human breast cancer) cell lines using the MTT assay. While none of the tested compounds exhibited significant growth inhibition at various concentrations compared to controls, the potential for structural modifications to enhance activity remains an area of active research .
Antitubercular Activity
Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb). A study synthesized numerous analogues and assessed their efficacy against M.tb, revealing that certain substitutions on the pyrazolo core could enhance antitubercular activity. Notably, compounds with specific alkyl or aryl groups showed significant in vitro inhibition of M.tb growth . The mechanism of action appears to be distinct from traditional antibiotics, suggesting alternative pathways for therapeutic intervention.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazolo ring and substituents significantly influence biological activity. For example:
- Substituents at position 3 : Compounds with electron-donating groups (like methoxy) at this position have shown improved activity against cancer cell lines.
- Alkyl groups at position 5 : The presence of branched alkyl chains has been correlated with enhanced potency against M.tb .
Case Studies
-
Case Study: Anticancer Screening
- Objective : Evaluate the anticancer potential of synthesized pyrazolo derivatives.
- Method : MTT assay conducted on MDA-MB-231 cell lines.
- Findings : None exhibited significant inhibitory effects; however, further modifications are recommended to explore potential activity.
-
Case Study: Antitubercular Efficacy
- Objective : Assess the effectiveness of pyrazolo derivatives against M.tb.
- Method : In vitro growth inhibition assays.
- Findings : Certain derivatives showed promising results with low cytotoxicity and effective growth inhibition.
Data Summary
| Compound Name | Activity Type | Target Organism | IC50 (µM) | Notes |
|---|---|---|---|---|
| This compound | Anticancer | MDA-MB-231 | N/A | No significant growth inhibition observed |
| Various Pyrazolo Derivatives | Antitubercular | Mycobacterium tuberculosis | Varies | Effective growth inhibition noted |
Scientific Research Applications
Synthesis and Structure
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step chemical reactions. The target compound can be synthesized through condensation reactions involving substituted pyrazol-5-amines and appropriate carbonyl compounds. For example, modifications of existing pyrazolo[1,5-a]pyrimidines have been explored to enhance their pharmacological profiles.
Example of Synthetic Pathway
- Starting Materials : Substituted pyrazol-5-amines and carbonyl compounds.
- Reaction Conditions : Reflux in suitable solvents (e.g., acetic acid).
- Purification : Crystallization or chromatography to obtain pure compounds.
Biological Activities
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a wide range of biological activities:
Antibacterial Activity
Studies indicate that certain pyrazolo[1,5-a]pyrimidines can inhibit the growth of Mycobacterium tuberculosis. For instance, compounds designed to target mycobacterial ATP synthase have demonstrated promising results in vitro and in vivo models of tuberculosis .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. It may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specific derivatives have been identified as effective against various cancer cell lines.
Anti-inflammatory Effects
Some studies suggest that pyrazolo[1,5-a]pyrimidine derivatives possess anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Neuroprotective Effects
Research has indicated potential neuroprotective effects, which could be beneficial for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Mycobacterial Inhibition
In a study by Tantry et al., several 7-substituted pyrazolo[1,5-a]pyrimidines were evaluated for their ability to inhibit ATP synthase in Mycobacterium smegmatis. The results showed that specific structural modifications significantly enhanced the inhibitory activity against both ATP depletion and bacterial growth in culture systems .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyrazolo[1,5-a]pyrimidines revealed that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation pathways.
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-phenyl ring is critical for target binding. Key analogs include:
Discussion : Para-substituents (e.g., fluoro, chloro) optimize π-π stacking and hydrogen bonding in mycobacterial ATP synthase . The target’s 2-methoxyphenyl may offer unique binding modes but requires empirical validation.
Substituent Variations at Positions 2 and 5
Methyl groups at positions 2 and 5 enhance metabolic stability:
Discussion : Trifluoromethyl at position 2 increases potency but compromises cardiac safety. The target’s methyl groups balance hydrophobicity and safety.
Amine Substituent Variations
The N-alkyl/aryl group affects pharmacokinetics:
Discussion : 3-Methylbutyl is preferred for analogs requiring prolonged systemic exposure. Polar substituents (e.g., pyridinylmethyl) improve solubility but may shorten half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
